(R,R)-Dihydro Bupropion Hydrochloride
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Overview
Description
(R,R)-Dihydro Bupropion Hydrochloride is a chiral compound derived from bupropion, an atypical antidepressant primarily used to treat major depressive disorder and to support smoking cessation . Bupropion is known for its unique pharmacological profile, which includes norepinephrine and dopamine reuptake inhibition and nicotinic receptor antagonism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Dihydro Bupropion Hydrochloride involves the reduction of bupropion. The process typically includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature to ensure the selective reduction of the ketone group to a secondary alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(R,R)-Dihydro Bupropion Hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Bupropion.
Reduction: Various dihydro derivatives.
Substitution: Substituted bupropion derivatives.
Scientific Research Applications
(R,R)-Dihydro Bupropion Hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its potential use in treating neurological disorders and as an antidepressant.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
(R,R)-Dihydro Bupropion Hydrochloride exerts its effects primarily through the inhibition of norepinephrine and dopamine reuptake . It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), prolonging the action of these neurotransmitters in the synaptic cleft . Additionally, it acts as a nicotinic receptor antagonist, blocking the effects of nicotine on the brain .
Comparison with Similar Compounds
Similar Compounds
Bupropion: The parent compound, known for its antidepressant and smoking cessation properties.
Hydroxybupropion: A major metabolite of bupropion with similar pharmacological effects.
Threohydrobupropion: Another metabolite with distinct pharmacokinetic properties.
Uniqueness
(R,R)-Dihydro Bupropion Hydrochloride is unique due to its chiral nature, which can result in different pharmacological effects compared to its racemic mixture or other stereoisomers . Its selective action on neurotransmitter systems and potential therapeutic applications make it a compound of significant interest in scientific research and pharmaceutical development .
Properties
Molecular Formula |
C13H21Cl2NO |
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Molecular Weight |
278.21 g/mol |
IUPAC Name |
(1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m1./s1 |
InChI Key |
YZHVQDVGTAELNB-KATIXKQHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Origin of Product |
United States |
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